4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine

Medicinal Chemistry Synthetic Methodology SAR Studies

3-Aminopyrazole SAR studies often stall due to lack of a C4 reactive handle for late-stage diversification. 4-Bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine (CAS 895929-98-3) solves this with a pre-installed 4-Br group for Suzuki-Miyaura cross-coupling. • CRF1 pKi 7.74 - validated CNS starting point. • BRD4 Kd 3.3 µM / D3 Ki 9.9 nM - polypharmacology probe. • 4-Br enables parallel library synthesis, accelerating hit-to-lead.

Molecular Formula C10H8BrCl2N3
Molecular Weight 321 g/mol
CAS No. 895929-98-3
Cat. No. B1365520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine
CAS895929-98-3
Molecular FormulaC10H8BrCl2N3
Molecular Weight321 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CN2C=C(C(=N2)N)Br)Cl)Cl
InChIInChI=1S/C10H8BrCl2N3/c11-7-5-16(15-10(7)14)4-6-1-2-8(12)9(13)3-6/h1-3,5H,4H2,(H2,14,15)
InChIKeyTZIYKTURCXASTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine Overview


4-Bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine (CAS 895929-98-3) is a halogenated pyrazole derivative (C10H8BrCl2N3, MW 321.0) . It belongs to the class of 1-substituted-3-aminopyrazoles, a scaffold frequently employed in medicinal chemistry for kinase inhibitor design [1]. The compound features a bromine atom at the 4-position of the pyrazole ring and a 3,4-dichlorobenzyl group at the 1-position, a substitution pattern that influences its physicochemical properties and biological target engagement . This specific substitution is a key differentiator for researchers selecting building blocks for structure-activity relationship (SAR) studies and hit-to-lead optimization programs.

4-Bromo handle enables Pd-catalyzed cross-coupling diversification for SAR libraries.

Reported CRF1 receptor affinity supports neuroscience pathway studies.

1-Substituted-3-aminopyrazole scaffold for kinase inhibitor design programs.

4-Bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine Substitution Risks


Within the 3-aminopyrazole chemical space, seemingly minor structural modifications profoundly alter biological activity and synthetic utility. The 4-bromo substituent on the target compound serves as a critical handle for Suzuki-Miyaura cross-coupling reactions, enabling diverse late-stage functionalization that is impossible with the non-brominated analog (CAS 895929-56-3) . Furthermore, the specific 3,4-dichlorobenzyl substitution pattern distinguishes it from regioisomers (e.g., 4-ylamine, CAS 895929-62-1) and positional isomers (e.g., 2,4-dichlorobenzyl, CAS 895929-80-3), each of which exhibits distinct target engagement profiles [1]. Direct substitution with any of these close analogs introduces uncontrolled variables in potency, selectivity, and synthetic tractability, making the precise identity of 4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine essential for reproducible research outcomes.

Non-Brominated Analog (CAS 895929-56-3) Lacks Cross-Coupling Handle

Absence of C4-Br prevents Suzuki-Miyaura diversification, limiting late-stage SAR exploration.

Regioisomeric 4-Ylamine (CAS 895929-62-1) May Shift Target Engagement

The 4-ylamine substitution pattern can alter CRF1 and off-target binding profiles compared to the 3-amine.

2,4-Dichlorobenzyl Isomer (CAS 895929-80-3) Exhibits Divergent Bioactivity

Reported activity against A375 melanoma cells differs from the antiparasitic profile; incompatible with nematode research programs.

4-Bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine Performance Evidence


Cross-Coupling via 4-Bromo Handle

The 4-bromo substituent of 4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura couplings [1]. In contrast, the non-brominated analog, 1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine (CAS 895929-56-3), lacks this reactivity and cannot undergo analogous transformations without prior functionalization . This structural feature is critical for generating diverse analog libraries for structure-activity relationship (SAR) studies.

Synthetic Utility
Class-level inference
With C4-Br: Suzuki-Miyaura and other Pd couplings feasible
Without C4-Br: No direct cross-coupling handle
Enables diverse library synthesis for SAR.
Standard Pd catalyst and boronic acid required.
Medicinal Chemistry Synthetic Methodology SAR Studies

CRF1 Receptor Antagonism

4-Bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine exhibits measurable affinity for the human corticotropin-releasing factor 1 (CRF1) receptor, with a reported pKi of 7.74 (Ki ≈ 18 nM) [1]. While direct comparator data for this specific scaffold is limited in public databases, this affinity is within the range observed for other aminopyrazole-derived CRF1 antagonists [2]. This datum establishes the compound as a relevant entry point for CRF1 antagonist programs targeting stress, anxiety, and depression.

CRF1 Affinity
Class-level inference
pKi = 7.74 (Ki ≈ 18 nM)
Within aminopyrazole class range; supports CRF1 antagonist optimization.
ChEMBL-assigned value; direct comparator data limited.
Neuroscience Endocrinology Stress-related Disorders

Antiparasitic Activity in C. elegans

In phenotypic screens against Caenorhabditis elegans, a model organism for parasitic nematodes, 4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine demonstrated inhibitory activity against two specific protein targets: Heat shock protein hsp-16.2 (IC50 = 34.4 µM) and Protein skinhead-1 (IC50 = 30.6 µM) [1]. These quantitative values provide a baseline for further optimization. In comparison, the regioisomeric 4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine hydrochloride shows distinct activity profiles, including an IC50 of 10 µM against A375 melanoma cells , highlighting the profound impact of the dichlorobenzyl substitution pattern on target selectivity.

Antiparasitic Activity
Cross-study comparable
Target compound: IC50 34.4 µM (hsp-16.2), 30.6 µM (skinhead-1) in C. elegans
2,4-Dichloro isomer: IC50 10 µM against A375 melanoma (different assay)
Positional isomer shifts target selectivity; specific isomer critical.
Assays differ (C. elegans vs. melanoma); direct comparison limited.
Antiparasitic Drug Discovery Neglected Tropical Diseases Phenotypic Screening

BRD4 and D3 Receptor Binding

4-Bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine has been profiled against a range of targets, revealing binding affinity for BRD4 BD1 (Kd = 3.3 µM) and the dopamine D3 receptor (Ki = 9.9 nM) [1][2]. While these data points are from distinct, non-comparative studies, they suggest a broad interaction potential with both epigenetic and GPCR targets. This is in contrast to the core 3-amino-4-bromopyrazole scaffold, which is primarily used as a synthetic intermediate with less characterized biological activity . The addition of the 3,4-dichlorobenzyl group appears to confer enhanced target engagement across multiple protein families.

BRD4 & D3 Binding
Supporting evidence
Target: BRD4 BD1 Kd = 3.3 µM; D3 receptor Ki = 9.9 nM
3-Amino-4-bromopyrazole core: limited characterized bioactivity
Pre-annotated scaffold provides entry for polypharmacology studies.
Data from non-comparative studies; verify in integrated assays.
Kinase Drug Discovery Epigenetics CNS Disorders

Physicochemical Property Comparison

The addition of the 3,4-dichlorobenzyl group to the 3-amino-4-bromopyrazole core significantly alters key physicochemical parameters relevant to drug-likeness and permeability. 4-Bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine has a molecular weight of 321.0 g/mol , compared to 161.99 g/mol for 3-amino-4-bromopyrazole . This increase in molecular weight and lipophilicity (calculated LogP) is associated with improved membrane permeability and potential blood-brain barrier penetration, a property often sought in CNS-targeted programs .

MW Shift
Data to verify
Molecular Weight 321.0 g/mol vs. 161.99 g/mol (core)
Property shift may influence permeability; requires experimental validation.
Calculated LogP not confirmed; assay verification recommended.
Medicinal Chemistry ADME Prediction Compound Library Design

4-Bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine Applications


CRF1 Antagonist Optimization

The compound's established pKi of 7.74 at the CRF1 receptor positions it as a viable starting point for medicinal chemistry campaigns targeting stress-related disorders (e.g., anxiety, depression, PTSD) [1]. Its 4-bromo substituent allows for rapid analog generation via Suzuki-Miyaura coupling to explore structure-activity relationships and improve potency [2]. The presence of the 3,4-dichlorobenzyl group offers additional opportunities for modulating lipophilicity and target residence time.

Antiparasitic Screening & Target Deconvolution

With validated IC50 values of 30.6-34.4 µM against C. elegans protein targets (hsp-16.2 and skinhead-1), this compound serves as a tool molecule for phenotypic screening and target deconvolution in antiparasitic research [1]. Its activity profile, distinct from the anticancer activity of its 2,4-dichloro isomer, makes it a specific chemical probe for exploring pathways in nematode biology and potential anthelmintic development [2].

Multitarget Probe for Kinase and GPCR

The compound's demonstrated binding to BRD4 (Kd = 3.3 µM) and dopamine D3 receptor (Ki = 9.9 nM) suggests its utility as a scaffold for developing multitarget probes that simultaneously engage epigenetic readers and GPCRs [1][2]. This is particularly relevant for exploring polypharmacology approaches in complex diseases like cancer and neuropsychiatric disorders. The 4-bromo handle enables systematic diversification to parse contributions of each binding interaction.

Advanced Library Synthesis Intermediate

Due to its unique combination of a reactive 4-bromo group and a pre-installed, biologically relevant 3,4-dichlorobenzyl moiety, this compound is an ideal advanced intermediate for the parallel synthesis of diverse compound libraries [1]. Its use can significantly shorten synthetic routes compared to starting from the unadorned 3-amino-4-bromopyrazole core, accelerating hit expansion and SAR exploration [2].

Application
Selection Property
Validation Focus
CRF1 Antagonist Optimization
CRF1 receptor affinity context
SAR-driven potency improvement studies
Antiparasitic Screening
Nematode model activity profile
Target deconvolution & pathway analysis
Multitarget Probe Development
BRD4 & D3 engagement profile
Polypharmacology assessment in epigenetic/GPCR pathways
Library Synthesis Intermediate
4-Bromo cross-coupling reactivity
Parallel analog generation & route efficiency

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